BenchChemオンラインストアへようこそ!

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Medicinal Chemistry SAR PDE5 Inhibition

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874463-00-0; molecular formula C₁₉H₁₄ClNO₃; MW 339.78) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a fused chromeno-pyrrole scaffold accessible via the established multicomponent condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines. This scaffold has yielded bioactive compounds across multiple therapeutic areas, including sub-nanomolar PDE5 inhibitors (IC₅₀ 0.32 nM) , host-targeted anti-Salmonella agents (KH-1/KH-1-2) , and innate immune activators such as AV-C with broad-spectrum antiviral activity against Zika, Chikungunya, and Dengue viruses.

Molecular Formula C19H14ClNO3
Molecular Weight 339.78
CAS No. 874463-00-0
Cat. No. B2831303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS874463-00-0
Molecular FormulaC19H14ClNO3
Molecular Weight339.78
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H14ClNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3
InChIKeyNMBYFZASVPUALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874463-00-0): Scaffold Identity and Procurement Baseline


1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874463-00-0; molecular formula C₁₉H₁₄ClNO₃; MW 339.78) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a fused chromeno-pyrrole scaffold accessible via the established multicomponent condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines [1]. This scaffold has yielded bioactive compounds across multiple therapeutic areas, including sub-nanomolar PDE5 inhibitors (IC₅₀ 0.32 nM) [2], host-targeted anti-Salmonella agents (KH-1/KH-1-2) [3], and innate immune activators such as AV-C with broad-spectrum antiviral activity against Zika, Chikungunya, and Dengue viruses [4]. The 3-chlorophenyl substitution at position 1 and the 2,7-dimethyl pattern distinguish this specific congener from its closest in-class analogs.

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Substituent-Dependent Pharmacological Divergence


Within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, small substituent changes at the N-1 aryl and N-2 alkyl positions produce profound shifts in biological target engagement and selectivity. The 3-chlorophenyl group at position 1 imparts distinct electronic properties (Hammett σₘ = 0.37 for Cl) compared to the electron-donating 3-methoxy analog (σₘ = 0.12), altering π-stacking interactions with aromatic residues in PDE5 and other target binding pockets as demonstrated by QM/MM docking and MM/GBSA free energy analyses [1]. The 2,7-dimethyl substitution on the chromeno ring further differentiates this compound from N-2 hydroxypropyl or thiadiazolyl congeners that drive host-directed anti-infective or antiviral mechanisms (KH-1 and AV-C, respectively) [2][3]. These structural features are not interchangeable; a procurement decision based solely on scaffold similarity without accounting for specific substitution patterns risks selecting a compound with a fundamentally different biological profile and physicochemical property envelope.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vs. Closest Analogs


Electronic Differentiation: 3-Chlorophenyl vs. 3-Methoxyphenyl at Position 1

The 3-chlorophenyl substituent (Hammett σₘ = 0.37; electron-withdrawing) creates a fundamentally different electronic environment at the chromeno-pyrrole core compared to the 3-methoxyphenyl analog (σₘ = 0.12; electron-donating). In the PDE5 inhibitor series, QM/MM docking and MM/GBSA free energy calculations demonstrated that the binding affinity of chromeno[2,3-c]pyrrol-9(2H)-one derivatives is driven substantially by π-π stacking interactions against Phe820 and hydrogen bonding with Gln817 in the PDE5 catalytic site, both of which are sensitive to the electron density of the N-1 aryl ring [1]. This electronic difference is non-trivial: in the optimized PDE5 inhibitor series, compounds with electron-withdrawing substituents exhibited IC₅₀ values as low as 0.32 nM, whereas the unoptimized core scaffold showed only micromolar activity [2].

Medicinal Chemistry SAR PDE5 Inhibition

Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution

The 3-chlorophenyl (meta-chloro) substitution in the target compound is regioisomerically distinct from the commercially available 4-chlorophenyl (para-chloro) analog 1-(4-chlorophenyl)-2-(3-methoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione (PubChem CID 4706296) [1]. The meta-substitution pattern alters both the spatial orientation of the chlorine atom relative to the chromeno-pyrrole core and the dipole moment vector of the molecule. In the cocrystal structures of PDE5 with chromeno[2,3-c]pyrrol-9(2H)-one inhibitors (PDB 5ZZ2, 6ACB), the N-1 aryl ring occupies a defined hydrophobic pocket where the meta vs. para position directly influences the geometry of edge-to-face aromatic interactions [2].

Medicinal Chemistry Regioisomer Selectivity Target Engagement

Scaffold-Class PDE5 Inhibitory Potential: Chromeno[2,3-c]pyrrol-9(2H)-one Pharmacophore Validation

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been validated as a PDE5 inhibitor pharmacophore through two independent medicinal chemistry campaigns. The initial series yielded compound 2 with PDE5 IC₅₀ = 5.6 nM, 63.4% oral bioavailability in rat, and superior in vivo efficacy (5.0 mg/kg) vs. sildenafil (10.0 mg/kg) on mPAP and RVHI endpoints in a PAH model [1]. Subsequent optimization produced compound 3 with IC₅₀ = 0.32 nM, remarkable PDE family selectivity, and comparable efficacy to sildenafil at 8-fold lower dose (1.25 mg/kg vs. 10.0 mg/kg) [2]. While the target compound (CAS 874463-00-0) has not been directly tested in published PDE5 assays, its 3-chlorophenyl and 2,7-dimethyl substitution pattern maps onto the SAR space defined by these studies.

PDE5 Inhibition Pulmonary Arterial Hypertension Drug Discovery

Differentiation from Host-Targeted Anti-Infective Congeners: Pharmacological Mechanism Divergence

The 2,7-dimethyl and 3-chlorophenyl substitution pattern of the target compound is structurally distinct from the host-targeted anti-Salmonella compound KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione), which carries a 3-phenoxyphenyl at N-1 and a 3-hydroxypropyl at N-2 [1]. KH-1 and its optimized analog KH-1-2 (2-(4-fluorobenzyl)-1-(3-phenoxyphenyl) derivative) are devoid of direct antibacterial activity and instead reduce intracellular Salmonella proliferation by 8- to 10-fold inside macrophages through a host-directed mechanism [1]. The target compound lacks the extended 3-phenoxyphenyl motif required for this host-targeted anti-infective mechanism, indicating it is pharmacologically orthogonal to the KH-1 series.

Anti-Infective Host-Targeted Therapeutics Salmonella

Physicochemical Property Differentiation: MW, Lipophilicity, and H-Bond Profile

The target compound (MW 339.78; 0 H-bond donors; 4 H-bond acceptors; 1 rotatable bond between chromeno-pyrrole core and N-1 phenyl) occupies a lower molecular weight and less lipophilic property space compared to the anti-Salmonella KH-1 series (MW ~446; LogP ~7.76) and the antiviral AV-C compound (MW significantly higher due to thiadiazolyl group) [1][2]. The target compound's calculated physicochemical profile (MW < 400; HBD = 0; HBA = 4; rotatable bonds ≤ 3) is more consistent with oral CNS drug space parameters than the larger, more lipophilic congeners, suggesting potential advantages in permeability and solubility for oral dosing applications .

Physicochemical Properties Drug-Likeness PK/PD Prediction

Optimal Research Application Scenarios for 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874463-00-0)


PDE5 Inhibitor Lead Discovery and SAR Expansion

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold has produced PDE5 inhibitors with IC₅₀ values as low as 0.32 nM and oral bioavailability up to 63.4% [1][2]. The target compound, with its 3-chlorophenyl and 2,7-dimethyl substitution pattern, occupies a chemically accessible but unexplored sector of the PDE5 SAR landscape. Medicinal chemistry teams can use this compound as a starting point for systematic exploration of meta-substituted N-1 aryl effects on PDE5 potency and selectivity, leveraging the established synthetic route via methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate condensation with 3-chlorobenzaldehyde and methylamine [3]. The absence of H-bond donors (HBD = 0) and lower molecular weight (MW 339.78) relative to clinical PDE5 inhibitors may offer advantages in CNS penetration for cognitive indications beyond the established erectile dysfunction and PAH uses.

Chemical Biology Tool Compound for Scaffold-Based Chemoproteomics

Given that the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold engages multiple target classes (PDE5, glucokinase, and host-cell pathways involved in innate immunity) [1][2][3], this compound can serve as an affinity-based chemical probe precursor for target deconvolution studies. The 3-chlorophenyl group provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) to install photoaffinity labels or biotin tags without perturbing the core pharmacophore. The compound's relatively compact structure (MW < 400) and synthetic accessibility via the Vydzhak-Panchishin multicomponent route [4] make it suitable for generating focused probe libraries for cellular target engagement profiling.

Kinase Selectivity Panel Screening and Off-Target Profiling

Chromeno[2,3-c]pyrrol-9(2H)-ones have demonstrated remarkable selectivity for PDE5 over other PDE families (PDE2A, PDE4D2, PDE6C, PDE10A) with selectivity ratios exceeding 100-fold for optimized congeners [1]. The target compound, with its distinct 3-chlorophenyl and 2,7-dimethyl substitution, represents a useful tool for probing the selectivity determinants of the scaffold across the broader kinome and PDE family. Contract research organizations and pharmaceutical screening groups can incorporate this compound into selectivity panels to establish baseline cross-reactivity profiles for the chromeno-pyrrole-dione chemotype, thereby informing lead optimization strategies and anticipating potential off-target liabilities.

Glucokinase Activator Scaffold Diversification for Metabolic Disease Programs

Patent literature (Hoffmann-La Roche, RU-2603191-C2) establishes that 3-oxo-3,9-dihydro-1H-chromeno[2,3-c]pyrroles with halogen, alkyl, and alkoxy substituents act as glucokinase activators with potential utility in type 2 diabetes [1]. The target compound's 3-chlorophenyl and 2,7-dimethyl substitution pattern falls within the claimed generic scope (R¹ and R² independently selected from H, Cl, Br, F, and OCH₃; R³ selected from lower alkyl). For industrial diabetes research groups, this compound offers a concrete, commercially available entry point into the glucokinase activator chemical space that is structurally differentiated from the exemplified patent compounds.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.